N-(3-bromo-2-nitrophenyl)-4-chloro-5-dithiazolimine
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Overview
Description
N-(3-bromo-2-nitrophenyl)-4-chloro-5-dithiazolimine is a C-nitro compound.
Scientific Research Applications
Synthesis and Characterization
- N-(3-bromo-2-nitrophenyl)-4-chloro-5-dithiazolimine is involved in the synthesis of novel compounds. For example, studies have shown the synthesis of novel 5-amino-1,4,2-dithiazolium salts through reactions with dithiocarbamate salts, which could have potential applications in various chemical processes (Chan, Sammes, & Harlow, 1988).
Molecular Structure Analysis
- Research on similar compounds has focused on understanding their molecular structures. For instance, the crystal structure of 5-morpholino-3-(4-nitrophenyl)-1,4,2-dithiazolium fluoroborate provides insights into the distribution of positive charge in these compounds, which is critical for their chemical behavior and potential applications (Chan, Sammes, & Harlow, 1988).
Antimicrobial Studies
- Some studies have explored the antimicrobial activities of related compounds. The synthesis and antimicrobial study of thiadiazoles and dithia-triazaspiro derivatives show promising activities against microorganisms, indicating potential applications in the development of new antimicrobial agents (Teleb et al., 2021).
Spectroscopic Properties
- Investigations into the spectroscopic properties of related compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, help understand their interaction with light and other electromagnetic radiation, which is crucial for applications in materials science and photonics (He et al., 2014).
DNA-Binding Studies
- DNA-binding studies of nitrosubstituted acyl thioureas, which are structurally similar, provide insights into their potential as anticancer agents, indicating the broader applicability of this compound in medicinal chemistry (Tahir et al., 2015).
Properties
Molecular Formula |
C8H3BrClN3O2S2 |
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Molecular Weight |
352.6 g/mol |
IUPAC Name |
N-(3-bromo-2-nitrophenyl)-4-chlorodithiazol-5-imine |
InChI |
InChI=1S/C8H3BrClN3O2S2/c9-4-2-1-3-5(6(4)13(14)15)11-8-7(10)12-17-16-8/h1-3H |
InChI Key |
BCBIJQMMXLMHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N=C2C(=NSS2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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